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Arsenic(III) telluride -

Arsenic(III) telluride

Catalog Number: EVT-15265368
CAS Number:
Molecular Formula: As2Te3
Molecular Weight: 532.6 g/mol
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Product Introduction

Overview

Arsenic(III) telluride, with the chemical formula As2Te3\text{As}_2\text{Te}_3, is an inorganic compound classified as a semiconductor. It belongs to the group of sesquichalcogenides, which are compounds formed by combining elements from groups 15 and 16 of the periodic table. This compound exhibits significant interest in various scientific applications, particularly in the fields of nonlinear optics and thermoelectric materials. Arsenic(III) telluride exists in two distinct crystalline forms: the monoclinic alpha phase and the rhombohedral beta phase, which can be interconverted under specific conditions such as pressure.

Source and Classification

Arsenic(III) telluride is sourced from various suppliers specializing in chemical compounds, including Thermo Scientific and American Elements, which provide high-purity samples for laboratory use. The compound is classified under several regulatory frameworks due to its toxicity and potential health hazards. It is listed under CAS number 12044-54-1 and has been assigned various safety classifications due to its carcinogenic properties.

Synthesis Analysis

Methods

Arsenic(III) telluride can be synthesized through several methods:

  1. Direct Reaction: The most common method involves the direct reaction between elemental arsenic and tellurium at elevated temperatures. This method typically requires careful control of temperature and atmosphere to prevent oxidation.
    2As+3TeAs2Te32\text{As}+3\text{Te}\rightarrow \text{As}_2\text{Te}_3
  2. Chemical Vapor Transport: This method employs a vapor phase reaction where arsenic and tellurium are transported in a gaseous state to a cooler substrate where crystallization occurs.
  3. Solvothermal Synthesis: In this technique, a solvent is used to dissolve the precursors at high temperatures and pressures, allowing for better control over the crystal growth process.

Technical Details

The synthesis conditions, such as temperature, pressure, and the presence of catalysts, significantly influence the purity and crystallinity of arsenic(III) telluride. Typically, temperatures around 600-800 °C are used for direct synthesis methods.

Molecular Structure Analysis

Structure

Arsenic(III) telluride has a complex molecular structure characterized by chains of As2Te3\text{As}_2\text{Te}_3 units that stack together through weak Van der Waals forces. The compound's crystal structure varies with pressure:

  • Alpha Phase (αAs2Te3\alpha-\text{As}_2\text{Te}_3): At ambient pressure, this phase exhibits a monoclinic structure with lower thermoelectric properties.
  • Beta Phase (βAs2Te3\beta-\text{As}_2\text{Te}_3): Under high pressure, it transforms into a rhombohedral structure with significantly enhanced thermoelectric properties.

Data

  • Molecular Weight: 532.64 g/mol
  • Density: 6.50 g/cm³
  • Melting Point: 381 °C
Chemical Reactions Analysis

Arsenic(III) telluride participates in several chemical reactions:

  1. Oxidation Reactions: When exposed to oxygen at elevated temperatures, arsenic(III) telluride can oxidize to form arsenic trioxide and tellurium dioxide.
    As2Te3+6O22As2O3+3TeO2\text{As}_2\text{Te}_3+6\text{O}_2\rightarrow 2\text{As}_2\text{O}_3+3\text{TeO}_2
  2. Reactivity with Acids: It reacts with strong acids to form arsenic acid and tellurous acid.

Technical Details

The reactivity of arsenic(III) telluride requires careful handling due to its toxicity and potential environmental hazards associated with its decomposition products.

Mechanism of Action

The mechanism of action for arsenic(III) telluride primarily involves its behavior as a semiconductor. It conducts electricity through holes rather than electrons, making it suitable for applications in thermoelectric devices where heat is converted into electrical energy. The efficiency of this process is influenced by temperature gradients across the material.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Silver-grey solid
  • Odor: Odorless
  • Solubility: Insoluble in water; solubility data in organic solvents varies.

Chemical Properties

  • Stability: Stable under ambient conditions but decomposes upon exposure to air at elevated temperatures.
  • Toxicity: Classified as toxic; may cause cancer upon prolonged exposure.

Relevant data indicates that arsenic(III) telluride poses significant health risks if inhaled or ingested, necessitating strict safety protocols during handling.

Applications

Arsenic(III) telluride finds applications in several scientific fields:

  1. Nonlinear Optics: Utilized in devices that manipulate light for telecommunications and laser technology.
  2. Thermoelectric Materials: Employed in energy conversion systems where waste heat is converted into usable electricity.
  3. Semiconductor Technology: Acts as a dopant or component in various semiconductor devices due to its unique electronic properties.
Synthesis and Advanced Fabrication Methodologies of Arsenic(III) Telluride

High-Pressure Phase Stabilization Techniques for β-As₂Te₃

The stabilization of β-As₂Te₃ (rhombohedral phase) requires precise pressure control due to its metastable nature under ambient conditions. Experimental studies confirm that the monoclinic-to-rhombohedral phase transition initiates between 6–8 GPa and completes at ~10 GPa [1]. This transition is irreversible, allowing the β-phase to remain kinetically trapped upon pressure release. The rhombohedral structure (space group R$\bar{3}$m) exhibits a 40% reduction in bandgap (0.22 eV) compared to the α-phase (0.48 eV), significantly enhancing its electronic transport properties [1].

Table 1: Phase-Specific Properties of As₂Te₃

Propertyα-As₂Te₃ (Monoclinic)β-As₂Te₃ (Rhombohedral)
Crystal SystemMonoclinic (C2/m)Rhombohedral (R$\bar{3}$m)
Bandgap (eV)0.480.22
Electrical ConductivityModerateHigh
Thermoelectric ZT~0.70~0.70
Phase Transition Pressure-6-10 GPa

Substrate-mediated epitaxy provides an alternative route for β-phase stabilization. Van der Waals epitaxy on WS₂ monolayers reduces the formation energy of β-As₂Te₃ by ~306.3 kJ/mol through interfacial interactions [2]. Theoretical calculations reveal a substantial kinetic barrier (~80 kJ/mol) between α and β phases, explaining the persistence of the metastable β-phase after synthesis [2]. This technique enables thickness-controlled growth from monolayer to micrometer scales, with β-phase nanoribbons exhibiting exceptional hole mobility (690.7 cm² V⁻¹ s⁻¹) and ON-state current density (1270 μA μm⁻¹) [2].

Ultrasonication-Assisted Synthesis of Amorphous As₂Te₃ Particles

Ultrasonication enables low-temperature synthesis of amorphous As₂Te₃ through colloidal processing. This technique exfoliates crystalline precursors in solvents with specific Hansen solubility parameters (dp/dh = 13–29), such as diethyleneglycol (DEG) or n-hexylamine (HA) [7]. The cavitation energy (20–40 kHz, 100–500 W/cm²) fragments crystalline domains while preventing recrystallization. Ultrasonication parameters critically determine particle morphology:

  • Duration: <30 minutes yields mixed amorphous/crystalline phases; >2 hours produces homogeneous amorphous nanoparticles (20–50 nm)
  • Power density: 200 W/cm² optimizes amorphous phase purity while minimizing Te segregation
  • Solvent selection: Polar solvents (dipole moment >3.0 D) enhance amorphization kinetics by stabilizing surface charges [7]

Table 2: Ultrasonication Parameters for Amorphous As₂Te₃ Synthesis

ParameterOptimal RangeEffect on Product
Frequency20–40 kHzControls cavitation intensity
Power Density200–300 W/cm²Prevents local crystallization
Duration2–4 hoursEnsures complete amorphization
Solvent Dipole>3.0 DEnhances colloidal stability
Precursor Conc.0.5–1.0 mg/mLPrevents reaggregation

Raman spectroscopy confirms amorphization through characteristic band shifts: the crystalline As–Te vibration (120 cm⁻¹) broadens to 100–150 cm⁻¹ with decreased intensity, while X-ray diffraction shows complete loss of long-range order evidenced by halo patterns at 20–30° 2θ [7]. The resulting amorphous particles exhibit red-shifted optical absorption edges, indicating increased band tails and localized states within the bandgap.

Melt-Quenching Protocols for Chalcogenide Glass Formation

Arsenic telluride glasses require stringent oxygen control (<1 ppm) during processing to prevent oxide formation. Advanced melt-quenching employs a three-zone furnace with precisely regulated thermal profiles:

  • Distillation zone (450–500°C): Volatilizes elemental arsenic and tellurium while oxidizing impurities via reactive gas atmospheres (e.g., 0.5% O₂ in Ar)
  • Homogenization zone (650°C): Forms stoichiometric melt over 12 hours with continuous rotary mixing at 10–15 rpm
  • Quenching zone: Rapid cooling rates (>100 K/s) achieved through twin-roller techniques or water-jet splat cooling [4]

Quenching parameters determine glass transition behavior:

  • Slow cooling (1–5 K/min): Produces bulk glass ceramics with partial crystallinity (α-As₂Te₃ precipitates)
  • Moderate quenching (10–50 K/s): Yields fully amorphous glasses with Tg ≈ 125°C
  • Hyperquenching (>1000 K/s): Generates ultra-thin (<100 μm) ribbons with homogeneous short-range order

The meniscus control during casting critically affects optical quality: concave menisci induce tensile stresses increasing scattering losses, while convex profiles minimize defects. High-purity glasses exhibit transmission from 2–20 μm, making them suitable for mid-IR photonics [4].

Impurity Doping Strategies for Tailoring Electronic Properties

Dopant selection in As₂Te₃ targets specific electronic modifications:

  • p-type enhancement: Sn or Pb substitution on As sites increases hole concentration by creating acceptor levels near the valence band
  • n-type conversion: Bi doping introduces donor states, enabling electron-dominated transport
  • Thermal conductivity reduction: Rare-earth dopants (Pr, Gd) form resonant levels that scatter phonons more effectively than electrons [1] [5]

Table 3: Dopant Effects on As₂Te₃ Properties

DopantConcentration (at%)Effect on Electrical ConductivityZT EnhancementMechanism
Sn0.5–1.0+300%1.25×Acceptor level formation
Bi0.8–1.2Converts to n-type1.15×Donor state introduction
Pr0.3–0.6-20%1.40×Phonon scattering
Se (Te subst.)5–10-40%0.90×Band widening

Doping efficacy depends on synthesis method:

  • High-pressure doping: Enhances dopant incorporation in β-phase (up to 3 at% vs. 1.5% in α-phase) due to expanded solubility limits
  • Melt quenching: Requires rapid cooling to prevent dopant segregation; effective for rare-earth elements
  • Electrodeposition: Enables precise stoichiometric control for Sn/Bi doping (0.1–0.5 at%) with 90% incorporation efficiency [5]

Sn-doped β-As₂Te₃ exhibits exceptional thermoelectric performance with ZT reaching 1.25 at 400 K, surpassing undoped material by 40% [1] [5]. This enhancement stems from resonant levels near the Fermi energy that simultaneously improve the Seebeck coefficient (+150 μV/K) and electrical conductivity while reducing lattice thermal conductivity through point-defect scattering.

Properties

Product Name

Arsenic(III) telluride

Molecular Formula

As2Te3

Molecular Weight

532.6 g/mol

InChI

InChI=1S/As2Te3/c3-1-5-2-4

InChI Key

GTIUFDICMGTSPM-UHFFFAOYSA-N

Canonical SMILES

[As](=[Te])[Te][As]=[Te]

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